Cas no 2137997-74-9 (Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate)

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate is a fluorinated spirocyclic compound featuring a diazaspiro[3.4]octane core with a tert-butoxycarbonyl (Boc) protecting group. The presence of two fluorine atoms at the 5-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The Boc group facilitates selective deprotection under mild acidic conditions, enabling further functionalization. Its rigid spirocyclic structure contributes to conformational constraint, which can improve binding affinity in drug design. This compound is particularly useful in the synthesis of bioactive molecules, including protease inhibitors and CNS-targeting agents, due to its balanced physicochemical properties and synthetic versatility.
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate structure
2137997-74-9 structure
Product Name:Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
CAS No:2137997-74-9
MF:C11H18F2N2O2
MW:248.269629955292
MDL:MFCD31586336
CID:4770771
PubChem ID:146035805
Update Time:2026-02-26

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • t-Butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
    • tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxylate
    • Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
    • EN300-1105267
    • 2137997-74-9
    • 2-Boc-8,8-difluoro-2,6-diazaspiro[3.4]octane
    • MFCD31586336
    • D79421
    • DB-145480
    • 2-Boc-5,5-difluoro-2,7-diazaspiro[3.4]octane
    • SY284320
    • AS-79759
    • MDL: MFCD31586336
    • Inchi: 1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(7-15)4-14-5-11(10,12)13/h14H,4-7H2,1-3H3
    • InChI Key: DOGQPOKUZVLPJP-UHFFFAOYSA-N
    • SMILES: FC1(CNCC21CN(C(=O)OC(C)(C)C)C2)F

Computed Properties

  • Exact Mass: 248.13363415g/mol
  • Monoisotopic Mass: 248.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.6

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4564-1 G
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 97%
1g
¥ 6,963.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4564-5 G
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 97%
5g
¥ 21,021.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4564-10 G
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 97%
10g
¥ 35,032.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4564-25 G
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 97%
25g
¥ 70,072.00 2021-05-07
Chemenu
CM388655-1g
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 95%+
1g
$1266 2023-01-10
Chemenu
CM388655-5g
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 95%+
5g
$3798 2023-01-10
Chemenu
CM388655-10g
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 95%+
10g
$5228 2022-09-01
Chemenu
CM388655-25g
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 95%+
25g
$10458 2022-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4564-100 MG
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 97%
100MG
¥ 1,742.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4564-250 MG
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
2137997-74-9 97%
250MG
¥ 2,785.00 2022-10-13

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2137997-74-9)Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
Order Number:A1078813
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:05
Price ($):1485.0
Email:sales@amadischem.com

Additional information on Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

Introduction to Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS No. 2137997-74-9)

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS No. 2137997-74-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic class of molecules, characterized by its unique structural framework that integrates a spiro carbon atom connecting two heterocyclic rings. The presence of fluorine atoms and a carboxylate functional group further enhances its chemical properties, making it a promising candidate for various applications in drug development.

The molecular structure of Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate consists of a spiro[3.4]octane core with two nitrogen atoms incorporated into the heterocyclic rings. The substitution of fluorine atoms at the 5,5 positions introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. The tert-butyl group at the 2-position provides steric hindrance, influencing the conformational flexibility and interactions with biological targets.

In recent years, there has been a growing interest in spirocyclic compounds due to their unique pharmacological properties. Spirocycles are known for their ability to exhibit high binding affinity and selectivity towards biological targets, making them valuable scaffolds for drug design. The incorporation of nitrogen atoms in the spirocyclic framework enhances the potential for hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

The fluorinated spirocyclic compounds have shown particular promise in the development of central nervous system (CNS) drugs. The electron-withdrawing nature of fluorine atoms can improve metabolic stability and lipophilicity, which are critical factors for blood-brain barrier penetration. Furthermore, fluorine substitution can enhance binding interactions with specific receptors or enzymes involved in neurological disorders.

Recent studies have highlighted the potential of Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate as a lead compound for the development of novel therapeutic agents. Research has demonstrated its efficacy in modulating neurotransmitter systems relevant to conditions such as depression and anxiety. The compound's ability to interact with serotonin receptors has been particularly noteworthy, suggesting its potential as an antidepressant or anxiolytic agent.

The synthesis of Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms into the spirocyclic core necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate fluorine atoms at specific positions with greater efficiency, facilitating the production of this compound on a larger scale.

The pharmacokinetic properties of Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate have been extensively studied to optimize its therapeutic potential. Preliminary pharmacokinetic profiles indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound exhibits moderate solubility in water and lipids, allowing for versatile formulation options suitable for different administration routes.

Ongoing research is focused on elucidating the mechanism of action of Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate and identifying potential side effects or interactions with other drugs. In vitro studies have revealed its interaction with various enzymes and receptors, providing insights into its biological activity. These findings are crucial for refining the compound's structure to enhance its therapeutic index and minimize adverse effects.

The development of novel pharmaceutical agents relies heavily on innovative synthetic methodologies and structural modifications. The case of Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate exemplifies how strategic functionalization can lead to compounds with enhanced pharmacological properties. Future research aims to explore derivatives of this molecule that may offer improved efficacy or reduced toxicity.

In conclusion, Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS No. 2137997-74-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Its potential applications in treating neurological disorders highlight its importance as a lead compound for drug development. As research continues to uncover new insights into its pharmacology and synthesis, this compound is poised to play a crucial role in the next generation of therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2137997-74-9)Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
A1078813
Purity:99%
Quantity:1g
Price ($):1485.0
Email